molecular formula C7H13ClO B13232433 3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene

3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene

Cat. No.: B13232433
M. Wt: 148.63 g/mol
InChI Key: BSGLONPGOWNFLE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene typically involves the chloromethylation of 4-methoxy-3-methylbut-1-ene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The methoxy and methyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene: Unique due to the combination of chloromethyl, methoxy, and methyl groups.

    3-(Chloromethyl)-4-methoxybut-1-ene: Lacks the additional methyl group, which can affect its reactivity.

    4-Methoxy-3-methylbut-1-ene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

Uniqueness

The presence of both the chloromethyl and methoxy groups in this compound makes it particularly versatile for various chemical reactions

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-(chloromethyl)-4-methoxy-3-methylbut-1-ene

InChI

InChI=1S/C7H13ClO/c1-4-7(2,5-8)6-9-3/h4H,1,5-6H2,2-3H3

InChI Key

BSGLONPGOWNFLE-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(CCl)C=C

Origin of Product

United States

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